molecular formula C14H21N B1504619 N,N-Diethyl-4-phenylbut-3-en-1-amine CAS No. 74952-73-1

N,N-Diethyl-4-phenylbut-3-en-1-amine

Cat. No.: B1504619
CAS No.: 74952-73-1
M. Wt: 203.32 g/mol
InChI Key: UQADNXUWLBEGLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Diethyl-4-phenylbut-3-en-1-amine is a tertiary amine characterized by a but-3-enyl backbone substituted with a phenyl group at the 4-position and diethylamino groups at the 1-position.

Properties

CAS No.

74952-73-1

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

N,N-diethyl-4-phenylbut-3-en-1-amine

InChI

InChI=1S/C14H21N/c1-3-15(4-2)13-9-8-12-14-10-6-5-7-11-14/h5-8,10-12H,3-4,9,13H2,1-2H3

InChI Key

UQADNXUWLBEGLY-UHFFFAOYSA-N

SMILES

CCN(CC)CCC=CC1=CC=CC=C1

Canonical SMILES

CCN(CC)CCC=CC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

  • This compound: Features a diethylamino group and a phenyl-substituted double bond. The absence of bulky aromatic substituents (e.g., diphenylmethylene) may enhance solubility in non-polar solvents compared to analogs .
  • N-Benzylbut-3-en-1-amine (CAS 17150-62-8): Substitutes the diethylamino group with a benzyl moiety.
  • N-(Diphenylmethylene)-1-(4-fluorophenyl)-3-methylbut-3-en-1-amine (EB6236) : Incorporates a fluorophenyl group and a diphenylmethylene imine. The electron-withdrawing fluorine atom likely enhances electrophilic reactivity, while the diphenylmethylene group stabilizes the structure, resulting in a higher melting solid (93% yield) .
  • N-(Diphenylmethylene)-1,3-diphenylbut-3-en-1-amine (EB7033) : Contains additional phenyl groups, increasing molecular weight (388.2 g/mol) and reducing solubility. Synthesized as a viscous oil (75% yield), its extended conjugation may favor applications in materials science .

Physical and Spectral Properties

Compound Molecular Weight (g/mol) Physical State Yield Key Spectral Features (NMR/IR)
This compound ~245 (estimated) Likely liquid/oil N/A Expected δ ~1.1 ppm (CH3), δ ~3.3 ppm (N-CH2)
N-Benzylbut-3-en-1-amine 175.3 Liquid N/A δ ~7.3 ppm (aromatic H), δ ~3.8 ppm (N-CH2)
EB6236 344.18 Colorless solid 93% ¹H NMR: δ 7.2–7.6 (aromatic), δ 5.3 (C=C); IR: 1650 cm⁻¹ (C=N)
EB7033 388.20 Colorless viscous oil 75% ¹³C NMR: δ 140.1 (C=N); HRMS: m/z 388.2051

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